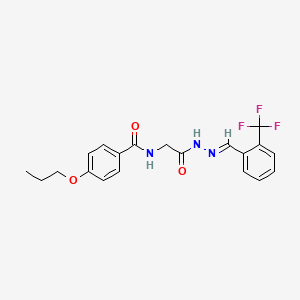

![molecular formula C19H14FN3O2 B12011526 N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

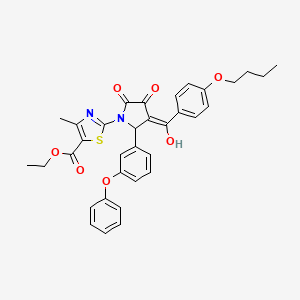

N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid ist eine Verbindung, die zur Klasse der Schiff’schen Basen gehört. Schiff’sche Basen sind Verbindungen, die typischerweise durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet werden. Diese spezielle Verbindung weist eine Fluorphenylgruppe und eine Naphthalenylgruppe auf, was sie zu einem interessanten Gegenstand für verschiedene chemische und biologische Studien macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid beinhaltet typischerweise die Reaktion von 4-Fluorbenzaldehyd mit N-naphthalen-1-yloxamid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus können industrielle Verfahren robustere Reinigungsmethoden wie die Hochleistungsflüssigchromatographie (HPLC) einbeziehen, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Fluorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in tert-Butanol.

Hauptprodukte, die gebildet werden

Oxidation: Die Hauptprodukte sind typischerweise die entsprechenden Carbonsäuren oder Ketone.

Reduktion: Die Hauptprodukte sind die entsprechenden Amine oder Alkohole.

Substitution: Die Hauptprodukte hängen vom verwendeten Nukleophil ab, können aber substituierte Fluorphenylderivate umfassen.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden.

Biologie: Wird auf seine möglichen antimikrobiellen und antiviralen Eigenschaften untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Enzyminhibitor.

Wirkmechanismus

Der Wirkmechanismus von N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die genauen beteiligten molekularen Pfade können je nach spezifischem Enzym oder biologischem Ziel variieren .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: The major products are typically the corresponding carboxylic acids or ketones.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products depend on the nucleophile used but can include substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific enzyme or biological target .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

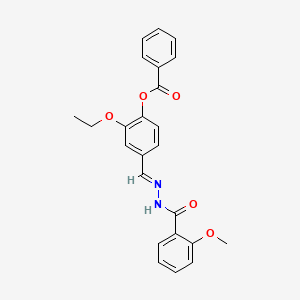

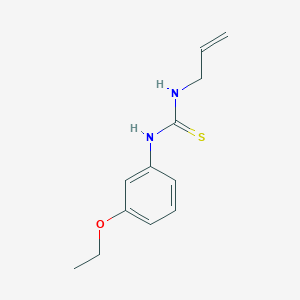

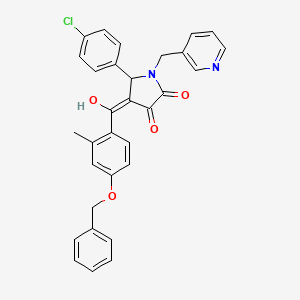

- N’-[(E)-(4-Fluorphenyl)methyliden]adamantan-1-carbohydrazid

- N’-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid

- N-[(4-Fluorphenyl)methyl]-1-methylpiperidin-4-amin

Einzigartigkeit

N’-[(E)-(4-Fluorphenyl)methylidenamino]-N-naphthalen-1-yloxamid ist einzigartig aufgrund seiner Kombination aus einer Fluorphenylgruppe und einer Naphthalenylgruppe, die ihm unterschiedliche elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Chemie, Biologie und Materialwissenschaften.

Eigenschaften

Molekularformel |

C19H14FN3O2 |

|---|---|

Molekulargewicht |

335.3 g/mol |

IUPAC-Name |

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide |

InChI |

InChI=1S/C19H14FN3O2/c20-15-10-8-13(9-11-15)12-21-23-19(25)18(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,24)(H,23,25)/b21-12+ |

InChI-Schlüssel |

TYPLVHSLHBJSHG-CIAFOILYSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)

![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)

![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)